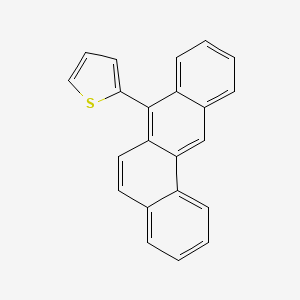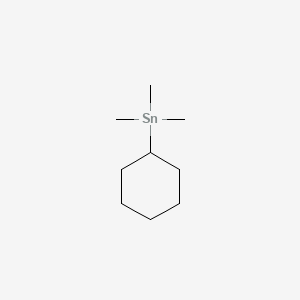
Stannane, cyclohexyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, cyclohexyltrimethyl-: is an organotin compound with the chemical formula C9H20Sn cyclohexyltrimethylstannane or trimethyl cyclohexyl tin . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stannane, cyclohexyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of cyclohexylmagnesium bromide with trimethyltin chloride under anhydrous conditions. The reaction typically proceeds as follows:
C6H11MgBr+(CH3)3SnCl→C6H11Sn(CH3)3+MgBrCl
This reaction requires careful control of temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of stannane, cyclohexyltrimethyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Stannane, cyclohexyltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can undergo substitution reactions where the cyclohexyl or trimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products:
Oxidation: Tin oxides (e.g., SnO, SnO2).
Reduction: Elemental tin.
Substitution: Various organotin compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: Stannane, cyclohexyltrimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Biology and Medicine: In biological research, organotin compounds, including stannane, cyclohexyltrimethyl-, are studied for their potential use as antifungal and antibacterial agents. Their ability to interact with biological membranes and proteins makes them interesting candidates for drug development .
Industry: In the industrial sector, stannane, cyclohexyltrimethyl- is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the electronics industry for the deposition of thin tin films .
Mecanismo De Acción
The mechanism of action of stannane, cyclohexyltrimethyl- involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This interaction is often mediated by the tin atom, which can form strong bonds with sulfur and nitrogen atoms in proteins .
Comparación Con Compuestos Similares
Stannane (SnH4): A simpler organotin compound with the formula SnH4.
Tributylstannane (Bu3SnH): Another organotin compound used in organic synthesis.
Tetramethyltin (Me4Sn): A related compound with four methyl groups attached to the tin atom.
Uniqueness: Stannane, cyclohexyltrimethyl- is unique due to the presence of both cyclohexyl and trimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
3531-48-4 |
|---|---|
Fórmula molecular |
C9H20Sn |
Peso molecular |
246.96 g/mol |
Nombre IUPAC |
cyclohexyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H3; |
Clave InChI |
FEWVPXQAXJQHKL-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


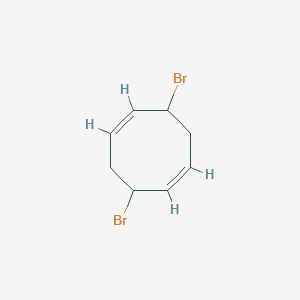

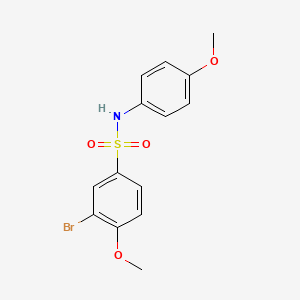
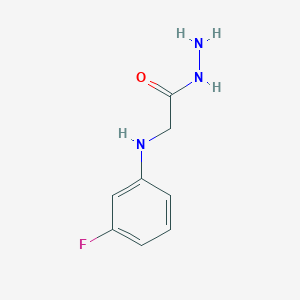
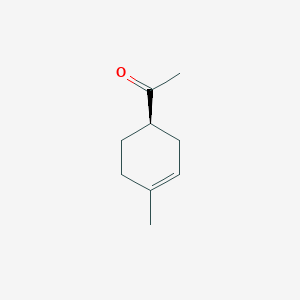
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
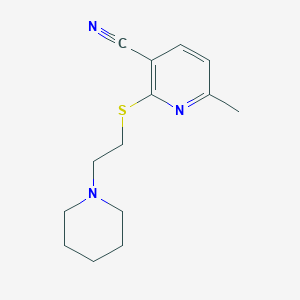
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)


![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
